Field: Oncology: OICR-9429 has been used in cancer research, particularly in the study of bladder cancer .
Method of Application: In the study, the expression and clinical prognosis of WDR5 were analyzed in a TCGA cohort. The pharmacological role of OICR-9429 was further investigated in vitro and in vivo. RNA sequencing, western blot, and chromatin immunoprecipitation (ChIP) were utilized to explore the mechanism underlying OICR-9429-induced WDR5 inhibition .
Results and Outcomes: The study found that WDR5 expression was upregulated in bladder cancer and was associated with histologic grade, metastasis status, histologic subtype, and molecular subtype. High WDR5 expression level was also correlated with shorter overall survival in bladder cancer .
The WDR5 inhibitor OICR-9429 reduced cell viability by decreasing H3K4me3 levels but not WDR5 levels in T24, UM-UC-3, and TCCSUP bladder cancer cells. OICR-9429 suppressed the proliferation of bladder cancer cells by blocking the G1/S phase transition. Next, OICR-9429 enhanced apoptosis and chemosensitivity to cisplatin in bladder cancer cells .
In vivo experiments further revealed that OICR-9429 suppressed tumor growth, enhanced chemosensitivity, and reduced the toxicity of cisplatin in bladder cancer .
Field: Hematology: OICR-9429 has been used in the research of blood disorders, particularly Acute Myeloid Leukemia (AML) .
Method of Application: In the study, the compound was used to disrupt the WDR5-MLL interaction in AML cells . The compound’s selectivity for WDR5 over other methyltransferases, kinases, GPCRs, ion channels, and transporters was also evaluated .
Results and Outcomes: The study found that OICR-9429 reduced the viability of acute myeloid leukemia cells in vitro . This suggests that the compound could potentially be used as a therapeutic agent in the treatment of AML.
Field: Epigenetics: OICR-9429 has been used in the research of epigenetic modifications, particularly in the study of chromatin “reader” domains .
Method of Application: In the study, the compound was used to disrupt the interaction of WDR5 with peptide regions of MLL and Histone 3 . The compound’s selectivity for WDR5 over other methyltransferases, kinases, GPCRs, ion channels, and transporters was also evaluated .
Results and Outcomes: The study found that OICR-9429 is a potent antagonist of the interaction of WDR5 with peptide regions of MLL and Histone 3 with >100-fold selectivity over other chromatin “reader” domains . This suggests that the compound could potentially be used as a therapeutic agent in the treatment of diseases related to epigenetic modifications.
OICR-9429 is a small-molecule inhibitor specifically designed to target the interaction between the WD repeat domain 5 protein and the mixed lineage leukemia protein. It acts primarily as an antagonist of the WDR5-MLL (mixed lineage leukemia) interaction, exhibiting a high degree of selectivity for this pathway over other chromatin reader proteins. This compound has garnered attention for its potential therapeutic applications in various cancers, particularly those characterized by aberrant histone methylation patterns.
OICR-9429 functions by disrupting the binding of WDR5 to histone methylation marks, specifically trimethylated lysine 4 on histone 3 (H3K4me3). The compound's mechanism involves competitive inhibition, where it binds to the WDR5 protein, thereby preventing its interaction with MLL and other associated proteins involved in transcriptional regulation. This inhibition leads to alterations in downstream gene expression profiles and affects cellular processes such as proliferation and survival.
The biological activity of OICR-9429 has been extensively studied, revealing its efficacy in reducing cell viability in various cancer cell lines. For instance, research indicates that OICR-9429 decreases H3K4me3 levels without affecting WDR5 protein levels directly, suggesting a targeted mechanism of action that selectively impacts histone modification pathways. This selectivity underlines its potential as a therapeutic agent in cancers that rely on MLL fusion proteins for their oncogenic properties .
The synthesis of OICR-9429 has been detailed in several studies, typically involving multi-step organic synthesis techniques. The synthetic route generally includes:
OICR-9429 has significant potential applications in cancer therapeutics, particularly in targeting leukemias and solid tumors characterized by MLL fusions or overexpression of WDR5. Its ability to modulate histone methylation makes it a candidate for combination therapies aimed at enhancing chemosensitivity or overcoming resistance mechanisms in cancer treatment . Additionally, it serves as a valuable tool compound for studying the role of WDR5 in epigenetic regulation.
Studies have demonstrated that OICR-9429 effectively inhibits WDR5-dependent protein-protein interactions in cellular models. For example, experiments using biotinylated variants of the compound have shown that it can disrupt the binding of WDR5 to its partners, leading to downstream effects on gene expression and cellular viability . These interaction studies are crucial for understanding the broader implications of targeting the WDR5 pathway in cancer biology.
OICR-9429 is part of a class of compounds that target chromatin-modifying enzymes and their interactions. Here are some similar compounds:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
OICR-9429 | Inhibits WDR5-MLL interaction | High selectivity for WDR5 over other readers |
EPZ-5676 | Inhibits MLL fusion proteins | Targets MLL1 specifically; broader epigenetic effects |
MI-503 | Inhibits menin-MLL interaction | Focuses on menin rather than WDR5 |
GSK-J4 | Inhibits Jumonji domain-containing histone demethylases | Targets demethylation rather than methylation |
OICR-9429's uniqueness lies in its specific targeting of the WDR5-MLL interaction, which differentiates it from other compounds that may have broader or different targets within the epigenetic landscape.
OICR-9429 is a synthetic organic compound with the complete IUPAC name N-[2-(4-methylpiperazin-1-yl)-5-[3-(morpholin-4-ylmethyl)phenyl]phenyl]-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridine-3-carboxamide [1] [15]. This compound was developed through a collaborative effort between the Structural Genomics Consortium and The Drug Discovery Program at the Ontario Institute for Cancer Research [3] [14]. The chemical identity is uniquely defined by its Chemical Abstracts Service number 1801787-56-3 [1] [7].
The compound belongs to the class of synthetic organic molecules and serves as a chemical probe for WDR5 activity [15]. Alternative systematic names include 3-Pyridinecarboxamide, 1,6-dihydro-N-[4-(4-methyl-1-piperazinyl)-3'-(4-morpholinylmethyl)[1,1'-biphenyl]-3-yl]-6-oxo-4-(trifluoromethyl)- [1] [7]. The International Chemical Identifier Key for OICR-9429 is DJOVLOYCGXNVPI-UHFFFAOYSA-N, providing a unique digital fingerprint for the molecular structure [1] [15].
The molecular formula of OICR-9429 is C29H32F3N5O3, confirming the presence of 29 carbon atoms, 32 hydrogen atoms, 3 fluorine atoms, 5 nitrogen atoms, and 3 oxygen atoms [1] [2] [4]. The compound exhibits a complex multi-ring architecture centered around a substituted pyridine core [1].
The structural composition includes several distinct molecular components. The pyridine ring system forms the central heterocyclic core, substituted at the C-4 position with a trifluoromethyl group and at the C-6 position with an oxo functionality [1] [10]. The C-3 position of the pyridine bears a carboxamide group that serves as a critical linker to the biphenyl system [10]. The biphenyl moiety consists of two phenyl rings connected in a 1,1'-configuration, with the proximal phenyl ring bearing a 4-methylpiperazin-1-yl substituent at the ortho position and the distal phenyl ring containing a morpholin-4-ylmethyl group at the meta position [1] [15].
The canonical SMILES representation of the structure is CN1CCN(CC1)C2=C(C=C(C=C2)C3=CC=CC(=C3)CN4CCOCC4)NC(=O)C5=CNC(=O)C=C5C(F)(F)F [1] [5]. This notation reveals the connectivity pattern and the arrangement of functional groups within the molecular framework.
Table 1: Structural Components of OICR-9429
Structural Component | Position/Location | Chemical Significance |
---|---|---|
Pyridine core | Central heterocycle | Provides aromatic stability and hydrogen bonding site |
Trifluoromethyl group | C-4 position of pyridine | Electron-withdrawing group affecting reactivity |
Carboxamide linker | C-3 position of pyridine | Key for protein binding interaction |
Biphenyl system | Connected via carboxamide | Hydrophobic interaction surface |
Methylpiperazine moiety | Ortho position of proximal phenyl | Mimics arginine binding interaction |
Morpholine substituent | Meta position of distal phenyl | Solvent-exposed hydrophilic group |
Oxo groups | C-6 position of pyridine | Hydrogen bonding and tautomeric equilibrium |
The molecular architecture demonstrates strategic placement of polar and nonpolar regions, with the morpholine and methylpiperazine groups providing hydrogen bonding capabilities while the biphenyl system contributes hydrophobic interactions [10]. The trifluoromethyl substituent introduces electron-withdrawing character to the pyridine ring, potentially affecting the electronic distribution throughout the molecule [1].
OICR-9429 exhibits a molecular weight of 555.6 grams per mole, as determined by computational analysis using PubChem methodologies [1] [2]. The exact mass and monoisotopic mass are both calculated as 555.24572439 daltons [1]. The compound presents as a white to light brown crystalline solid powder under standard conditions [6] [9].
The topological polar surface area of OICR-9429 is calculated to be 77.2 square angstroms, indicating moderate polarity within the molecular structure [1]. The compound contains 40 heavy atoms (non-hydrogen atoms) and exhibits a molecular complexity value of 972, reflecting its intricate structural architecture [1]. The partition coefficient (XLogP3-AA) is determined to be 2.2, suggesting moderate lipophilicity [1].
Hydrogen bonding analysis reveals that OICR-9429 possesses 2 hydrogen bond donor sites and 9 hydrogen bond acceptor sites [1]. The molecule exhibits 6 rotatable bonds, providing conformational flexibility that may be important for biological activity [1]. The formal charge of the compound is zero, indicating overall electrical neutrality [1].
Table 2: Physical and Chemical Properties of OICR-9429
Property | Value | Reference |
---|---|---|
Molecular Weight | 555.6 g/mol | PubChem |
Exact Mass | 555.24572439 Da | PubChem |
Boiling Point (Predicted) | 693.0±55.0 °C | ChemicalBook |
XLogP3-AA | 2.2 | PubChem |
Hydrogen Bond Donor Count | 2 | PubChem |
Hydrogen Bond Acceptor Count | 9 | PubChem |
Rotatable Bond Count | 6 | PubChem |
Topological Polar Surface Area | 77.2 Ų | PubChem |
Heavy Atom Count | 40 | PubChem |
Complexity | 972 | PubChem |
Solubility characteristics demonstrate that OICR-9429 is soluble in dimethyl sulfoxide at concentrations up to 27.78 milligrams per milliliter, equivalent to 50 millimolar [2]. The compound shows limited solubility in ethanol and water, which is consistent with its moderate lipophilic character [9]. Storage recommendations specify maintenance at temperatures between 2 and 8 degrees Celsius in dry, well-ventilated conditions to preserve chemical stability [2] [9].
The predicted boiling point of OICR-9429 is 693.0±55.0 degrees Celsius, though this represents a computational estimate rather than experimentally determined data [17]. The compound demonstrates high purity when synthesized according to established protocols, typically achieving greater than 98% purity as determined by high-performance liquid chromatography [2] [6] [9].
OICR-9429 exhibits no defined stereogenic centers, resulting in a single stereoisomeric form without chiral complexity [1]. The compound contains zero defined atom stereocenters and zero undefined atom stereocenters, confirming the absence of chiral carbon atoms within the molecular structure [1]. Similarly, the molecule displays zero defined bond stereocenters and zero undefined bond stereocenters, indicating no geometric isomerism is present [1].
Despite the absence of stereoisomerism, OICR-9429 demonstrates significant conformational flexibility due to the presence of six rotatable bonds within its structure [1]. This rotational freedom allows the molecule to adopt multiple three-dimensional arrangements, which may be crucial for biological activity and protein binding interactions [10]. The conformational landscape is particularly influenced by rotation around the carboxamide linkage and the biphenyl system connection points [10].
Crystallographic analysis has provided detailed insight into the bound conformation of OICR-9429 when complexed with its target protein WDR5 [10] [13]. The crystal structure reveals specific conformational arrangements that optimize binding interactions, including conformational rearrangements at the bottom of the binding cavity to accommodate the N-methyl piperazine moiety and at the rim to accommodate the northern substituent of the compound [10]. These structural adaptations demonstrate the importance of conformational flexibility in achieving high-affinity binding.
Table 3: Stereochemistry and Conformational Analysis of OICR-9429
Parameter | Analysis | Count/Description |
---|---|---|
Chiral Centers | No defined stereogenic centers | 0 |
Stereoisomers | Single stereoisomer (achiral) | 1 |
Geometric Isomers | No geometric isomerism present | 0 |
Conformational Isomers | Multiple due to rotatable bonds | 6 rotatable bonds allow conformational flexibility |
Crystal Structure Conformation | Specific binding conformer in complex | Bound conformation determined by X-ray crystallography |
The conformational analysis reveals that the piperazine, amide linker, and pyridone groups of OICR-9429 form direct or water-mediated hydrogen bonds with surrounding protein residues in the bound state [10]. The northern fragment of the molecule interacts with hydrophobic patches through conformational positioning that maximizes van der Waals contacts [10]. This conformational specificity underscores the importance of molecular flexibility in achieving optimal binding geometry while maintaining the overall structural integrity of the compound.
The development of OICR-9429 represents a landmark achievement in structure-based drug design for targeting the WDR5-MLL1 protein-protein interaction. The synthetic methodology employed a systematic optimization approach that transformed initial benzamide scaffolds into the highly potent pyridone-based antagonist through multiple generations of medicinal chemistry optimization [1] [2].
The core synthetic route for OICR-9429-based compounds follows a convergent strategy initiated through nucleophilic aromatic substitution reactions. The synthesis begins with educts 1 and 2 forming intermediate 3 via nucleophilic aromatic substitution under basic conditions (DIEA, EtOH, 80°C, 16 hours). This initial transformation establishes the biphenyl core structure that serves as the foundation for subsequent functionalizations [3] [4].
The reduction of the aromatic nitro group represents a critical transformation in the synthetic sequence, achieved through metal-mediated reduction using zinc and ammonium chloride in a dioxane/water solvent system (3:1 ratio) at room temperature. This mild reduction protocol effectively converts the nitro functionality to the corresponding amine (intermediate 4) while preserving the integrity of other functional groups within the molecule [3] [4].
The Suzuki-Miyaura cross-coupling reaction constitutes a pivotal step in the synthetic pathway, enabling the formation of the biphenyl linkage essential for optimal WDR5 binding. Intermediate 4 undergoes palladium-catalyzed coupling with the appropriate boronic acid derivative to yield biaryl intermediate 5. This reaction proceeds under standard Suzuki coupling conditions, typically employing palladium catalysts with phosphine ligands in the presence of base and appropriate solvents [4].
The final amide formation step involves coupling primary amine 5 with nicotinic acid using standard peptide coupling reagents. This transformation utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent in combination with DIEA (N,N-diisopropylethylamine) in DMF (dimethylformamide) to form the crucial amide bond that links the biphenyl system to the pyridone core, yielding intermediate 6 [3] [4].
The reaction mechanisms underlying these transformations demonstrate the careful consideration of chemoselectivity and functional group compatibility. The nucleophilic aromatic substitution proceeds through a Meisenheimer complex intermediate, where the electron-withdrawing groups facilitate nucleophilic attack. The metal-mediated nitro reduction follows a standard mechanism involving electron transfer from zinc to the nitro group, generating the corresponding amine through a series of reduction steps [3].
The optimization of OICR-9429 exemplifies the power of structure-based drug design in developing potent protein-protein interaction inhibitors. The initial optimization efforts were guided by crystal structures of WDR5 in complex with early-generation antagonists, revealing critical binding interactions within the WIN (WDR5-interaction) peptide-binding pocket [1] [2].
The structure-based approach identified four distinct pharmacophore units within the inhibitor scaffold: P2, P4, P7, and the core region. Each unit was systematically optimized based on its specific interactions within the WDR5 binding site. The P2 unit occupies the deepest region of the WIN site, mimicking the critical arginine residue of natural WIN peptides. The P4 region interacts with the shallow side cavity, while the P7 unit extends into the hydrophobic pocket where MLL1 residues H3769 and L3770 naturally bind [5] [6].
Crystal structure analysis of OICR-9429 bound to WDR5 at 1.5 Å resolution revealed the detailed molecular recognition pattern. The compound binds in the MLL WIN peptide-binding pocket, preventing MLL interaction through occupation of the same protein surface. The piperazine, amide linker, and pyridone groups form direct or water-mediated hydrogen bonds with surrounding residues including Cys-261, Ser-91, and Asp-107 [1].
Critical conformational rearrangements were observed in the WDR5 structure upon OICR-9429 binding. At the bottom of the binding cavity, Phe-263 undergoes conformational adjustment to accommodate the N-methyl piperazine moiety, which replaces the guanidinium group of natural WIN peptides. At the rim of the pocket, Phe-133 and Phe-149 shift to accommodate the northern substituent of OICR-9429, creating optimal complementarity [1].
The optimization strategy focused on exploiting the plasticity of the WDR5 peptidyl-arginine-binding cleft. The WIN site demonstrates remarkable adaptability in accommodating structurally diverse ligands while maintaining high-affinity binding. This plasticity stems from the ability of key residues such as Lys-259 and Tyr-191 to undergo subtle but crucial structural rearrangements that optimize binding interactions [7].
Structure-activity relationship studies revealed that the replacement of benzamide scaffolds with the pyridone core system provided superior binding affinity and selectivity. The 6-oxo-4-(trifluoromethyl)-1,6-dihydropyridine-3-carboxamide core maintains essential hydrogen bonding interactions while providing improved pharmacological properties [2].
The chemical modification strategies employed in OICR-9429 development demonstrate sophisticated approaches to optimizing both binding affinity and pharmaceutical properties. The systematic variation of substituents across different regions of the molecule provided detailed structure-activity relationships that guided optimization efforts [8] [2].
The C-1 benzamide modifications involved extensive exploration of various aromatic systems and heterocycles. The transition from benzamide to pyridone carboxamide represented a crucial breakthrough, providing enhanced binding affinity through improved hydrogen bonding interactions with the WDR5 binding site. This modification resulted in displacement constants (Kdisp) below 100 nM, representing a significant improvement over earlier generations [2].
The C-5 substituent optimization focused on the biphenyl region that extends toward the solvent-exposed areas of the binding pocket. The incorporation of the morpholinomethyl substituent provided optimal WIN site occupancy while maintaining favorable pharmaceutical properties. This substitution pattern contributes to the high selectivity of OICR-9429, with minimal binding to other methyltransferases and off-target proteins [2].
The trifluoromethyl group at the 4-position of the pyridone core plays a crucial role in binding affinity and selectivity. This electron-withdrawing group contributes to the overall electronic properties of the molecule while providing favorable interactions within the hydrophobic regions of the binding pocket. The trifluoromethyl substitution is essential for achieving the nanomolar binding affinity (Kd = 93 nM) observed for OICR-9429 [9] [10].
The N-methylpiperazine moiety serves as a critical arginine mimetic, occupying the same binding region as the guanidinium group of natural WIN peptides. This substitution enables competitive displacement of WIN peptides while providing the structural framework for further derivatization. The basicity and conformational properties of the piperazine ring contribute to the high-affinity binding observed for OICR-9429 [1].
Chemical modifications aimed at improving selectivity focused on exploiting subtle differences between WDR5 and related WD40-repeat proteins. OICR-9429 demonstrates exquisite selectivity, showing no significant binding to 22 human methyltransferases, 9 different WD40- and histone reader domains, and over 250 kinase, GPCR, ion channel, and transporter targets [1].
The development of OICR-9429-based protein degraders represents a significant advancement in targeted protein degradation technology. These proteolysis-targeting chimeras (PROTACs) leverage the high-affinity WDR5 binding of OICR-9429 while incorporating E3 ligase recruitment capabilities to induce selective protein degradation [3] [11] [12].
The degrader synthesis strategy exploits the solvent-exposed morpholine region of OICR-9429 as an attachment point for linker conjugation. Analysis of the crystal structure of OICR-9429 in complex with WDR5 revealed that the morpholine moiety exhibits limited electron density, suggesting multiple conformations and solvent accessibility. This region was identified as optimal for linker attachment without disrupting the critical binding interactions [13] [11].
The synthetic approach involves replacement of the morpholine group with a piperazine moiety bearing a short ethylamine extension that serves as an exit vector for E3 ligase conjugation. This modification maintains the essential binding interactions while providing a chemical handle for PROTAC synthesis. The resulting intermediate serves as a versatile scaffold for attaching various E3 ligase ligands [3] [11].
Multiple E3 ligase platforms have been evaluated for OICR-9429-based degraders, including VHL (Von Hippel-Lindau), CRBN (Cereblon), and MDM2 ligands. The VHL-recruiting degraders have demonstrated superior performance, with compounds such as MS33 and MS67 showing potent WDR5 degradation activity. MS67, featuring an optimized VHL ligand (VHL-1-Me) and shortened linker, achieves remarkable degradation potency with a DC50 of 3.7 nM [11].
The structure-guided optimization of degraders involved systematic variation of linker length and composition. Studies revealed that linker length critically impacts degradation efficiency, with optimal distances required for productive ternary complex formation between WDR5, the degrader, and the E3 ligase. Compound 8g, featuring a butyl linker, demonstrated optimal degradation efficiency with 58% maximum depletion and DC50 values of 53 nM [3].
CRBN-recruiting degraders based on pomalidomide have yielded compounds with unique dual-target activity. MS40, containing a seven-methylene aliphatic linker, degrades not only WDR5 but also Ikaros (IKZF1) and LIMD1, demonstrating the potential for multi-target degradation strategies. This dual activity results from the inherent properties of CRBN-based PROTACs in recruiting neo-substrate proteins [12].
The synthesis of negative control compounds has been essential for validating degrader specificity. Control compounds such as MS33N, MS40N1, and MS67N contain modified E3 ligase ligands that maintain WDR5 binding but lack E3 ligase recruitment capability. These controls confirm that observed cellular effects result specifically from targeted protein degradation rather than simple binding inhibition [3] [11] [12].
Crystallographic studies of ternary complexes have provided unprecedented insights into degrader mechanism of action. The crystal structure of the WDR5-MS67-VCB complex reveals a more extensive protein-protein interface compared to earlier degraders, with enhanced cooperativity (α = 2.74) reflecting improved ternary complex stability. These structural insights guide further optimization efforts and mechanistic understanding [11].
The synthetic methodology for degrader production utilizes established peptide coupling protocols for linker attachment and E3 ligase conjugation. Boc-protected linkers are attached to either VHL or pomalidomide ligands through amide formation or nucleophilic aromatic substitution reactions. Subsequent deprotection and coupling with the modified OICR-9429 scaffold yields the final degrader molecules [3].
Advanced degraders such as MS67 incorporate additional structural optimizations including P2 modifications and enhanced VHL binding affinity. These compounds represent the current state-of-the-art in WDR5-targeted degradation technology, demonstrating exceptional potency and selectivity suitable for therapeutic development [11] [14].